3-(3-Methoxyquinoxalin-2-yl)propanoic acid

Vue d'ensemble

Description

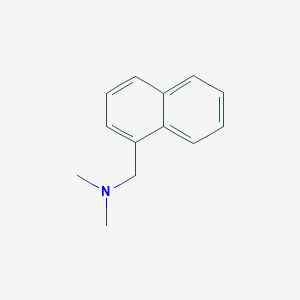

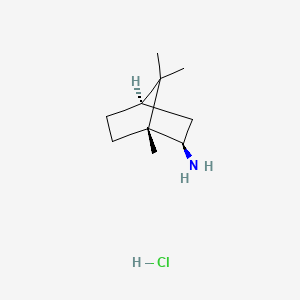

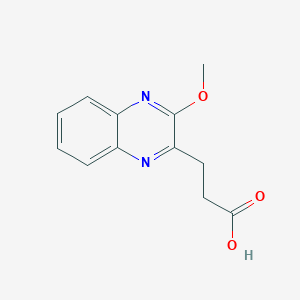

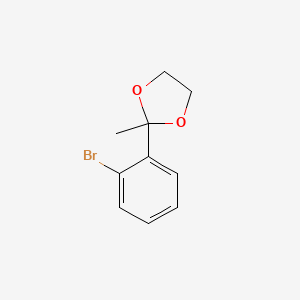

3-(3-Methoxyquinoxalin-2-yl)propanoic acid is a compound with the molecular formula C12H12N2O3 . It has a molecular weight of 232.23 g/mol . The compound is also known by other names such as 3-(3-Methoxy-quinoxalin-2-yl)-propionic acid and 3-(3-METHOXY-2-QUINOXALINYL)PROPANOIC ACID .

Molecular Structure Analysis

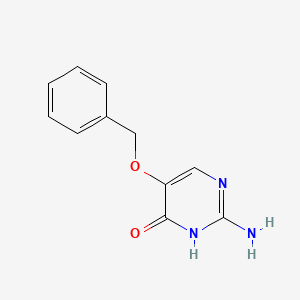

The InChI code for this compound isInChI=1S/C12H12N2O3/c1-17-12-10 (6-7-11 (15)16)13-8-4-2-3-5-9 (8)14-12/h2-5H,6-7H2,1H3, (H,15,16) . The canonical SMILES representation is COC1=NC2=CC=CC=C2N=C1CCC(=O)O . These codes provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 232.08479225 g/mol . The topological polar surface area is 72.3 Ų , and the heavy atom count is 17 .Applications De Recherche Scientifique

Antimicrobial Drug Development

3-Quinolin-4-one propanoic acids, which are structurally similar to 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, have been identified as prospective scaffolds for creating antimicrobial drugs. This is due to their molecular similarity with fluoroquinolone antibiotics. Analytical methods for quality control of active pharmaceutical ingredients among these derivatives have been explored, highlighting their potential in the field of antimicrobial drug development (Zubkov et al., 2016).

Antiproliferative Activity

Research on derivatives of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids, which are structurally related, has shown significant antiproliferative effects against various cancer cell lines. These derivatives exhibit better antiproliferative activity than their acid counterparts, indicating their potential application in cancer treatment (Božić et al., 2017).

Quantum Mechanical and Spectroscopic Studies

Studies involving (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid, a compound with some structural similarities, have employed quantum mechanical calculations and spectroscopic methods to understand its electronic and vibrational characteristics. This research has implications for the design of new molecules with tailored properties for various scientific applications (Sakthivel et al., 2018).

Antioxidant, Anti-Inflammatory, and Antiulcer Activities

Novel derivatives of propanoic acid have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities. These findings are crucial for the development of new therapeutic agents with multiple health benefits (Subudhi & Sahoo, 2011).

Synthesis of Functionalized Quinoxalines

Functionalized quinoxalines have been synthesized using α-hydroxy-substituted methoxyallene derivatives. This research contributes to the development of new quinoxaline derivatives with potential applications in material science and pharmacology (Klemme et al., 2016).

Inhibitor for c-Jun N-terminal Kinases

Newly synthesized quinoxalines derivatives, structurally related to 3-(3-Methoxyquinoxalin-2-yl)propanoic acid, have shown potential as inhibitors for c-Jun N-terminal kinases. This discovery is significant for therapeutic interventions in diseases where these kinases play a crucial role (Abad et al., 2020).

Receptor Antagonism for Osteoporosis Treatment

Compounds like 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid have been identified as potent antagonists of specific receptors, showing promise in the treatment and prevention of osteoporosis (Hutchinson et al., 2003).

Food Contact Materials Safety Evaluation

The safety of substances structurally related to 3-(3-Methoxyquinoxalin-2-yl)propanoic acid has been evaluated for use in food contact materials. This research ensures consumer safety in the context of material science (Andon et al., 2011).

Enantioselective Synthesis in Neuroexcitant Studies

Enantioselective synthesis of compounds structurally related to 3-(3-Methoxyquinoxalin-2-yl)propanoic acid has been explored for their potential as neuroexcitants, contributing to neurological research and potential therapeutic applications (Pajouhesh et al., 2000).

Orientations Futures

While specific future directions for this compound are not available in the retrieved data, it’s worth noting that quinoxaline derivatives have been studied for their potential biological activities . Therefore, 3-(3-Methoxyquinoxalin-2-yl)propanoic acid could be a subject of interest in future research within the field of medicinal chemistry.

Propriétés

IUPAC Name |

3-(3-methoxyquinoxalin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-12-10(6-7-11(15)16)13-8-4-2-3-5-9(8)14-12/h2-5H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIQZKAWWUSNIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2N=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364073 | |

| Record name | 3-(3-methoxyquinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803176 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(3-Methoxyquinoxalin-2-yl)propanoic acid | |

CAS RN |

727682-53-3 | |

| Record name | 3-(3-methoxyquinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)

![2-[(2-Methoxybenzyl)amino]ethanol](/img/structure/B1596603.png)